
3-(1H-pyrazol-5-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
3-(1H-pyrazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions that promote the formation of the desired heterocyclic structure . The reaction conditions often involve the use of catalysts and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-pyrazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Synthesis of 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with pyrazole precursors. Various methodologies have been reported, including one-pot reactions and multicomponent reactions that enhance yield and efficiency. For instance, the use of environmentally friendly catalysts such as L-proline has been highlighted in recent studies, demonstrating a significant reduction in environmental impact while maintaining high yields .
Pharmacological Activities
This compound exhibits a range of pharmacological activities:
Anticancer Properties
Research indicates that compounds featuring the pyrazole moiety often exhibit anticancer activity. For example, derivatives have shown effectiveness against various cancer cell lines, with IC50 values indicating potent inhibition of tumor growth . The structural attributes of this compound may contribute to its ability to interact with specific biological targets involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents . Studies have demonstrated that modifications to the pyrazole ring can enhance these effects, suggesting potential for therapeutic applications in infectious diseases.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research on related pyrazole compounds suggests that they can inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several case studies illustrate the potential applications of this compound:
Mécanisme D'action
The mechanism by which 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol include:
- 3-(1H-pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity.
Activité Biologique
3-(1H-pyrazol-5-yl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.19 g/mol. The compound features a pyrrolidine ring substituted with a pyrazole moiety, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.19 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound has shown potential as an inhibitor of specific enzymes, which may contribute to its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It can act on G protein-coupled receptors (GPCRs), influencing signaling pathways critical for various physiological processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that this compound has cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated in vitro against breast cancer cell lines like MDA-MB-231 and MCF-7.
Cell Line | Concentration (µM) | Viability (% Inhibition) |
---|---|---|
MDA-MB-231 | 6.25 | Significant |
MCF-7 | 25 | Moderate |
In one study, significant decreases in cell viability were observed at lower concentrations, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. Research suggests that it may reduce inflammatory markers in cell cultures, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity:
- Anti-inflammatory Research:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving pyrrolidine precursors and pyrazole derivatives. Key steps include:
- Reagent Selection : Use diazomethane or chloranil for sulfonation or dehydrogenation of intermediates, as demonstrated in pyrazole-functionalized heterocycle syntheses .
- Solvent Optimization : Dichloromethane or xylene under reflux (25–30 hours) improves reaction efficiency for sulfonated pyrrole intermediates .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol/2-propanol enhances purity .
- Yield Optimization : Lower reaction temperatures (–20°C to –15°C) stabilize reactive intermediates, while triethylamine acts as a base to mitigate side reactions .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Analysis : Use deuterated DMSO or CDCl₃ to resolve signals for the pyrrolidine hydroxyl group (δ ~4.5–5.5 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). Compare with structurally analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol to assign stereochemistry .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., chlorine derivatives) to resolve the 3D configuration of the hydroxyl-pyrrolidine-pyrazole core, as demonstrated for related pyrazolylmethanones .
- Mass Spectrometry : Confirm molecular weight (164.20 g/mol for the base structure) via high-resolution ESI-MS, referencing PubChem data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria or hindered rotation in the pyrazole ring. For example, pyrazole NH protons may exhibit exchange broadening at room temperature, requiring low-temperature studies (e.g., –40°C) .
- Solvent Polarity : Use deuterated water or DMF to assess hydrogen-bonding interactions that influence chemical shifts. Compare with data from analogs like 3-(3-chlorophenyl)-1H-pyrazole to isolate electronic effects .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, helping assign ambiguous peaks .
Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The pyrrolidine hydroxyl group (high electron density) is prone to electrophilic attack, while the pyrazole ring (π-deficient) may undergo nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict reaction pathways for sulfonation or alkylation, aligning with experimental protocols in .
- Database Mining : Cross-reference with the REAXYS or BKMS_METABOLIC databases to identify analogous reactions (e.g., pyrazolyl-pyrrolidines in medicinal chemistry) .
Q. How can researchers design experiments to study the biological activity of this compound, particularly its interaction with enzymes?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinase or phosphatase targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Pyrazole-pyrrolidine hybrids are known to modulate enzyme active sites, as seen in PI 3-Kα inhibitor studies .
- Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., cytochrome P450). The hydroxyl group may form hydrogen bonds with catalytic residues, while the pyrazole ring engages in hydrophobic interactions .
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to evaluate pharmacokinetic potential. Compare with structurally similar compounds like levofloxacin derivatives for metabolic pathway insights .
Q. Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility and stability be addressed?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods with UV/Vis quantification across pH gradients (1–13). The compound’s solubility in polar solvents (e.g., ethanol) may contradict literature due to polymorphic forms, as observed in pyrazolone derivatives .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydroxyl group oxidation or pyrazole ring hydrolysis could explain discrepancies, requiring inert atmosphere storage .
Q. What strategies validate synthetic routes when intermediate characterization fails?
Methodological Answer:
- Tandem MS/MS : Fragment uncharacterized intermediates to confirm structural motifs (e.g., pyrrolidine ring cleavage at m/z 70–80).
- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterium at the pyrrolidine C3 position) to track reaction pathways, as applied in diazomethane-based syntheses .
Propriétés
IUPAC Name |
3-(1H-pyrazol-5-yl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-7(2-4-8-5-7)6-1-3-9-10-6/h1,3,8,11H,2,4-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJLUJCXXFFAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=NN2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396999-92-0 | |
Record name | 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.